trans-4-[[(6-Bromo-1,3-benzothiazol-2-yl)amino]methyl]cyclohexanecarboxylic acid
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Overview
Description
trans-4-[[(6-Bromo-1,3-benzothiazol-2-yl)amino]methyl]cyclohexanecarboxylic acid: is a complex organic compound with the molecular formula C15H17BrN2O2S and a molecular weight of 369.28 g/mol This compound features a cyclohexane ring substituted with a carboxylic acid group and a benzothiazole moiety, which is further brominated
Preparation Methods
The synthesis of trans-4-[[(6-Bromo-1,3-benzothiazol-2-yl)amino]methyl]cyclohexanecarboxylic acid involves multiple steps. The key steps include the formation of the benzothiazole ring, bromination, and subsequent attachment to the cyclohexane ring. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the benzothiazole ring.
Scientific Research Applications
trans-4-[[(6-Bromo-1,3-benzothiazol-2-yl)amino]methyl]cyclohexanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of trans-4-[[(6-Bromo-1,3-benzothiazol-2-yl)amino]methyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. These interactions can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives and cyclohexane carboxylic acids. Compared to these compounds, trans-4-[[(6-Bromo-1,3-benzothiazol-2-yl)amino]methyl]cyclohexanecarboxylic acid is unique due to the presence of both the benzothiazole and cyclohexane moieties, as well as the bromine atom. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H17BrN2O2S |
---|---|
Molecular Weight |
369.3 g/mol |
IUPAC Name |
4-[[(6-bromo-1,3-benzothiazol-2-yl)amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H17BrN2O2S/c16-11-5-6-12-13(7-11)21-15(18-12)17-8-9-1-3-10(4-2-9)14(19)20/h5-7,9-10H,1-4,8H2,(H,17,18)(H,19,20) |
InChI Key |
WMTHWGNMWPVKPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CNC2=NC3=C(S2)C=C(C=C3)Br)C(=O)O |
Origin of Product |
United States |
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